Methyl vs. Ethyl Carbamate Homolog: Molecular Weight, LogP, and Steric Bulk Comparison
Direct physicochemical comparison between the methyl carbamate (target compound, C₁₁H₁₃BrN₂O₃, MW = 301.14 g/mol) and its ethyl carbamate analog (CAS 84946-13-4, C₁₂H₁₅BrN₂O₃, MW = 315.16 g/mol) reveals quantifiable differences in molecular weight, calculated LogP, and steric profile . The methyl variant is 14.02 g/mol lighter and, based on its lower carbon count, is predicted to have a lower LogP (~1.9 vs. a higher LogP for the ethyl homolog), which translates into altered aqueous solubility and membrane permeability characteristics in biological assays . The smaller methyl group also reduces steric hindrance near the carbamate carbonyl, potentially influencing enzyme active-site accommodation.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 301.14 g/mol; Predicted LogP ≈ 1.91 (based on InChI Key AHIKPEJVPTVDJE-UHFFFAOYSA-N) |
| Comparator Or Baseline | Ethyl (2-((2-bromoethyl)aminocarbonyl)phenyl)carbamate (CAS 84946-13-4): MW = 315.16 g/mol; Predicted LogP higher due to additional methylene unit |
| Quantified Difference | ΔMW = -14.02 g/mol (target lighter); ΔLogP ≈ (lower for target; exact value not experimentally determined) |
| Conditions | Physicochemical property comparison based on molecular formula and SMILES; LogP predicted from InChI Key data |
Why This Matters
In fragment-based drug discovery and lead optimization, a difference of 14 Da and a shift in LogP can significantly affect ligand efficiency metrics (LE, LLEAT) and solubility, making the methyl analog preferable for early-stage fragment libraries where low molecular weight and high solubility are prioritized.
- [1] Sielc Technologies. Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate – HPLC Separation Data (LogP = 1.91). Published May 16, 2018. View Source
- [2] Sielc Technologies. Ethyl (2-((2-bromoethyl)aminocarbonyl)phenyl)carbamate – Chromatography Data. Published May 16, 2018. View Source
